4-Methylphenyl-difluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl-difluoromethanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a difluoromethanesulfonamide group attached to a 4-methylphenyl ring. This compound has garnered interest due to its potential use in medicinal chemistry, particularly as an inhibitor of certain enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl-difluoromethanesulfonamide typically involves the reaction of 4-methylphenylamine with difluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl-difluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like acetonitrile or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative.
Scientific Research Applications
4-Methylphenyl-difluoromethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of carbonic anhydrase enzymes, which are targets for treating conditions like glaucoma and epilepsy.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methylphenyl-difluoromethanesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by blocking the substrate’s access. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is detrimental.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)difluoromethanesulfonamide
- N-(difluoromethyl)-4-methylphenylsulfonamido-pyridinium trifluoromethanesulfonate
Uniqueness
4-Methylphenyl-difluoromethanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards target enzymes, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
803728-11-2 |
---|---|
Molecular Formula |
C8H9F2NO2S |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
difluoro-(4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-6-2-4-7(5-3-6)8(9,10)14(11,12)13/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
QPMHTUPJLAWJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(F)(F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.